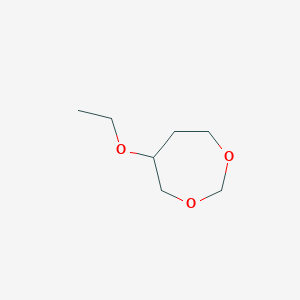

1,3-Dioxepane, 5-ethoxy-

Description

Strategies for Cyclic Acetal (B89532) Formation

The most direct route to cyclic acetals involves the reaction of a carbonyl compound with a diol. organic-chemistry.orglibretexts.org The formation of the seven-membered 1,3-dioxepane (B1593757) ring requires a 1,4-diol.

The condensation of polyhydroxyl compounds, such as 1,4-diols, with aldehydes is a fundamental method for synthesizing 1,3-dioxepanes. nih.govlibretexts.org This acid-catalyzed reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction with the second hydroxyl group to form the cyclic acetal. libretexts.orgmasterorganicchemistry.com

The general reaction can be depicted as follows:

Figure 1: General reaction for the formation of a cyclic acetal from a diol and an aldehyde.

Table 1: Examples of Condensation Reactions for Dioxepane Synthesis

| Diol | Aldehyde/Ketone | Catalyst | Product | Reference |

|---|---|---|---|---|

| 1,4-Butanediol | Formaldehyde | Acid Catalyst | 1,3-Dioxepane | researchgate.net |

| Glycerol | Acetaldehyde | Acid Catalyst | Mixture of 1,3-dioxane (B1201747) and 1,3-dioxolane (B20135) isomers | acs.orgacs.org |

Acetal formation is a reversible reaction, and the equilibrium often favors the starting materials. libretexts.org To drive the reaction towards the product, it is crucial to remove the water formed as a byproduct. libretexts.orgorganic-chemistry.org A common laboratory technique is the use of a Dean-Stark apparatus, which continuously removes water from the reaction mixture. organic-chemistry.org

For industrial-scale synthesis, reactive distillation has emerged as a highly efficient process intensification technology. mdpi.comnumberanalytics.com In reactive distillation, the chemical reaction and separation of products occur simultaneously within a single distillation column. numberanalytics.com This continuous removal of the product from the reaction zone shifts the equilibrium towards the desired acetal, leading to higher conversion rates. acs.orgnumberanalytics.com The use of structured catalysts within the distillation column can further enhance reaction kinetics and selectivity. mdpi.com

Ring Closure Approaches for Dioxepane Skeletons

An alternative to direct condensation is the formation of the dioxepane ring through intramolecular cyclization reactions. These methods often involve the use of precursors where the diol functionality is already incorporated.

One strategy involves the use of a protected 1,4-diol, where one of the hydroxyl groups is masked with a protecting group such as a methoxymethyl (MOM) ether. thieme-connect.de Deprotection of the MOM group followed by an intramolecular acid-catalyzed cyclization can yield the desired 1,3-dioxepane. thieme-connect.de This method offers a controlled approach to the synthesis of specific dioxepane structures.

A specific example is the synthesis of a 2-unsubstituted 1,3-dioxepane from a methoxymethyl-protected 1,4-diol using dimethylboron bromide. thieme-connect.de

Other cyclization strategies for forming seven-membered rings include ring-closing metathesis (RCM) and various Lewis acid-mediated cyclizations of bis-epoxides. rsc.orgodu.edu RCM, in particular, has proven to be a powerful tool for the synthesis of a variety of cyclic ethers, including oxepanes. rsc.orgyoutube.com This method typically involves a diene precursor that undergoes cyclization in the presence of a ruthenium catalyst, such as Grubbs' catalyst. rsc.org

Furthermore, the Prins reaction, which involves the reaction of an alkene with an aldehyde, can also be utilized to construct 1,3-dioxane skeletons, and variations of this reaction could potentially be adapted for dioxepane synthesis. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

37003-66-0 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

5-ethoxy-1,3-dioxepane |

InChI |

InChI=1S/C7H14O3/c1-2-10-7-3-4-8-6-9-5-7/h7H,2-6H2,1H3 |

InChI Key |

QHTGMSSCTYBRSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCOCOC1 |

Origin of Product |

United States |

Functionalization and Derivatization of Dioxepane Rings

Introduction of Alkoxy Substituents (e.g., Ethoxylation)

The introduction of an alkoxy group, such as an ethoxy group, onto a pre-existing cyclic acetal can be challenging. thieme-connect.de More commonly, the substituent is incorporated into the precursor before the ring-forming reaction. An alkoxy group is a functional group comprising an alkyl chain linked to an oxygen atom (R-O). thoughtco.com

In the context of cyclic acetals like 1,3-dioxanes (six-membered rings), 2-alkoxy derivatives are well-known as monocyclic ortho esters. thieme-connect.de In these systems, the positioning of the alkoxy group is influenced by the anomeric effect, which stabilizes an axial orientation. thieme-connect.de For a 1,3-dioxepane, a potential synthetic strategy for introducing an ethoxy group at the 5-position would involve starting with a precursor that already contains this feature. This could be achieved through methods like Williamson ether synthesis on a suitable protected triol before the formation of the dioxepane ring.

Another approach involves the chemical process of transesterification, where the alkoxy group of an ester is exchanged with that of an alcohol. taylorandfrancis.com While typically applied to esters, analogous principles of nucleophilic substitution could be envisioned for introducing an ethoxy group.

Regioselective Synthesis of 5-Substituted 1,3-Dioxepanes

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted cyclic compounds. Achieving substitution specifically at the 5-position of a 1,3-dioxepane ring requires precise control over the reaction sequence. The most direct strategy for regioselective synthesis is the use of a starting material where the desired substitution pattern is already established.

For the target molecule, 1,3-Dioxepane, 5-ethoxy-, the key precursor would be 2-ethoxy-1,4-butanediol. The cyclization of this substituted diol with formaldehyde, typically catalyzed by an acid, would yield the desired 5-ethoxy-1,3-dioxepane. The success of this reaction depends on the stability of the precursor under the acidic cyclization conditions.

The challenge of regioselectivity is often addressed in the synthesis of complex polyols. For instance, in the aerobic oxidative lactonization of non-symmetric 1,6-diols, remarkable selectivity can be achieved by leveraging subtle steric differences between the two hydroxyl groups, leading to the preferential oxidation of the less sterically hindered alcohol. acs.org Similar principles of steric and electronic control would govern the selective functionalization of a 1,4-diol precursor to achieve the desired regiochemistry for subsequent dioxepane formation. nih.govorganic-chemistry.orgnih.gov

Synthesis of Methylene-Substituted 1,3-Dioxepanes (Related Monomers)

A notable class of related monomers are 5-methylene-1,3-dioxepanes. These compounds serve as valuable cyclic ketene (B1206846) acetals in polymer chemistry. A novel and efficient method for their synthesis involves the reaction of oxaphospholanes with paraformaldehyde. clockss.org

Wittig-Type Reactions of Oxaphospholanes with Paraformaldehyde

The reaction between 2,2,2-triphenyl-1,2λ⁵-oxaphospholanes and paraformaldehyde provides a direct route to 5-methylene-1,3-dioxepanes in good yields. clockss.org Oxaphospholanes can be prepared from 3-hydroxyalkyltriphenylphosphonium iodides or by the cyclization of methylenetriphenylphosphorane (B3051586) with epoxides. clockss.org When the parent 2,2,2-triphenyl-1,2λ⁵-oxaphospholane is treated with paraformaldehyde, it yields 5-methylene-1,3-dioxepane. clockss.org The reaction proceeds efficiently even at relatively low temperatures, such as in refluxing ether. clockss.org

Below is a table summarizing the synthesis of various 5-methylene-1,3-dioxepanes using this methodology.

| Oxaphospholane Reactant | Product | Yield (%) |

|---|---|---|

| 2,2,2-triphenyl-1,2λ⁵-oxaphospholane | 5-methylene-1,3-dioxepane | 75 |

| 5-methyl-2,2,2-triphenyl-1,2λ⁵-oxaphospholane | 6-methyl-5-methylene-1,3-dioxepane | 72 |

| 5-phenyl-2,2,2-triphenyl-1,2λ⁵-oxaphospholane | 6-phenyl-5-methylene-1,3-dioxepane | 68 |

Data sourced from HETEROCYCLES, Vol. 50, No. 1, 1999. clockss.org

Mechanistic Aspects of Methylene (B1212753) Dioxepane Formation

The formation of 5-methylene-1,3-dioxepanes from oxaphospholanes is proposed to proceed via a Wittig-type reaction mechanism. clockss.org The Wittig reaction is a well-established method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. organic-chemistry.orgwikipedia.orglibretexts.org

The currently accepted mechanism for the salt-free Wittig reaction involves the direct formation of an oxaphosphetane intermediate through a [2+2] cycloaddition between the ylide and the carbonyl compound. nih.govlibretexts.org In the specific case of the reaction between an oxaphospholane and paraformaldehyde, the mechanism is thought to involve several steps. The phosphonium (B103445) betaine (B1666868), formed from the oxaphospholane, reacts with paraformaldehyde to generate a new betaine intermediate. This intermediate then further reacts with paraformaldehyde, ultimately affording the methylene-dioxepane olefin and triphenylphosphine (B44618) oxide via a Wittig reaction pathway. clockss.org This unique reaction cascade effectively introduces two oxymethylene groups in a single operation to form the seven-membered ring. clockss.org

Mechanistic Investigations of Reactions Involving 1,3 Dioxepane, 5 Ethoxy

Ring-Opening Processes

The cleavage of the cyclic acetal (B89532) structure is a primary reaction pathway for 1,3-Dioxepane (B1593757), 5-ethoxy-. This process can be initiated under various conditions, with acid-catalyzed mechanisms being particularly prominent.

Acid-Catalyzed Ring-Opening Mechanisms

The acid-catalyzed hydrolysis of acetals and ketals is a well-established reaction that proceeds via a multistep mechanism. nih.govyoutube.com For 1,3-Dioxepane, 5-ethoxy-, the process begins with the protonation of one of the ether oxygens by an acid catalyst, which creates a good leaving group. openochem.orglibretexts.org This initial protonation is a crucial step that activates the molecule for subsequent nucleophilic attack. openochem.org

Hydrolytic Degradation Pathways of Cyclic Ketene (B1206846) Acetals (CKAs) and Related Cyclic Acetals

The hydrolytic degradation of cyclic acetals, a class of compounds that includes 1,3-Dioxepane, 5-ethoxy-, is of great interest, particularly in the context of creating degradable polymers. chemrxiv.org Cyclic Ketene Acetals (CKAs) are a related class of monomers that can be copolymerized with vinyl monomers to introduce hydrolytically cleavable ester linkages into the polymer backbone. acs.orgchemrxiv.org While 1,3-Dioxepane, 5-ethoxy- is a cyclic acetal, not a CKA, the principles governing its hydrolytic stability share common features with CKAs and other cyclic ethers.

The stability of these cyclic compounds is highly dependent on their chemical environment. They are generally stable under neutral or basic conditions but readily undergo hydrolysis in the presence of acid. nih.gov For polymers containing these linkages, hydrolysis leads to a decrease in molecular weight over time, indicating chain scission. chemrxiv.org The degradation process can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track changes in molecular weight. chemrxiv.org

The rate of acid-catalyzed hydrolysis of cyclic acetals is significantly affected by both the size of the ring and the nature of any substituents. worktribe.com Ring strain plays a crucial role; for instance, the high ring strain in three-membered epoxides makes them susceptible to ring-opening under much milder conditions than larger, less strained cyclic ethers. openstax.org While seven-membered rings like 1,3-dioxepane are less strained than epoxides, conformational and stereoelectronic effects inherent to the ring size still influence reactivity. worktribe.com

Substituents on the acetal ring also exert a strong influence on hydrolysis rates through electronic and steric effects. worktribe.com Electron-donating groups can stabilize the partial positive charge that develops on the adjacent carbon during the transition state of C-O bond cleavage, thereby accelerating hydrolysis. Conversely, electron-withdrawing groups would be expected to destabilize this transition state and slow the reaction. The specific placement of substituents, such as the ethoxy group at the 5-position in 1,3-Dioxepane, 5-ethoxy-, will dictate its precise impact on the electronic environment of the reactive acetal carbons.

Polymerization Mechanisms

1,3-Dioxepane, 5-ethoxy- can undergo polymerization through ring-opening mechanisms, leading to the formation of polyacetals. These polymers are of interest for their potential as recyclable or degradable materials. researchgate.net

Cationic Ring-Opening Polymerization (CROP)

Cationic Ring-Opening Polymerization (CROP) is a common method for polymerizing cyclic acetals. researchgate.net The reaction is initiated by cationic species, such as protic acids or Lewis acids, which activate the monomer towards polymerization. doi.orgorientjchem.org However, CROP of cyclic acetals is often complicated by side reactions, including the formation of cyclic oligomers due to intramolecular chain transfer, also known as "backbiting." researchgate.netrsc.org

The polymerization proceeds through either an Active Chain End (ACE) or an Active Monomer (AM) mechanism. In the ACE mechanism, the growing polymer chain carries the active cationic center, whereas in the AM mechanism, the monomer is activated before adding to the polymer chain. researchgate.net The prevalence of each mechanism can be influenced by reaction conditions such as the initiator system, monomer concentration, and temperature. researchgate.netrsc.org

The kinetics of CROP for cyclic acetals can be complex. The initiation step involves the reaction of the initiator with the monomer to form the initial propagating species. doi.org Studies on the polymerization of 1,3-dioxolane (B20135) have shown that the kinetic curves can be S-shaped, indicating an autocatalytic effect where the macromolecules formed participate in the initiation process. doi.org

The propagation step involves the sequential addition of monomer units to the growing polymer chain. The propagation rate constants are influenced by the monomer structure and the reaction conditions. For example, in the photoinitiated cationic polymerization of various cyclic acetals, propagation rate constants and activation energies have been determined. researchgate.net The table below presents kinetic data for the polymerization of related cyclic acetals, illustrating the impact of ring size on reactivity.

| Monomer | Initiator System | Propagation Rate Constant (kp) at 30°C (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kcal·mol⁻¹) |

| 1,3-Dioxolane (5-membered ring) | Diaryliodonium salt | 1.6 x 10² | 9.6 - 19.6 |

| 1,3-Dioxepane (7-membered ring) | Triarylsulfonium salt | 1.6 x 10³ | 9.6 - 19.6 |

| 1,3,6-Trioxocane (8-membered ring) | Triarylsulfonium salt | 6.1 x 10³ | 9.6 - 19.6 |

| This table is adapted from data on the photocationic polymerization of cyclic acetals and is intended to illustrate general trends. researchgate.net |

The data show that the propagation rate constant increases with ring size from the 5-membered to the 8-membered ring, suggesting that the larger rings are more reactive under these specific polymerization conditions. researchgate.net The kinetics are also heavily dependent on factors like the viscosity of the system and the nature of the active centers generated. researchgate.net

Role of Initiators (e.g., Brönsted Acids, Heteroatom Poly-acids, Oxonium Salts)

The cationic ring-opening polymerization (CROP) of cyclic acetals like 1,3-Dioxepane, 5-ethoxy- is initiated by electrophilic species that can attack the oxygen atoms of the acetal ring. wikipedia.org This process is sensitive to the type of initiator and solvent used. wikipedia.org

Brönsted Acids: Strong protic acids, such as toluenesulfonic acid, are commonly used to initiate the polymerization of cyclic acetals. organic-chemistry.org The proton from the acid protonates one of the oxygen atoms in the 1,3-dioxepane ring, making the ring susceptible to nucleophilic attack by a monomer molecule. libretexts.orglibretexts.org This initiates the chain growth. The use of Brönsted acids is a standard procedure for the formation of cyclic acetals and can also be applied to their polymerization. organic-chemistry.org

Heteropoly-acids: While specific data on the use of heteropoly-acids for 1,3-Dioxepane, 5-ethoxy- is limited, these strong acids are known to be effective initiators for the polymerization of other cyclic ethers and acetals. Their high acidity allows for efficient initiation of the cationic polymerization process.

Oxonium Salts: Pre-formed oxonium salts, such as trialkyloxonium salts, can also serve as direct initiators. These salts provide a ready source of carbocations that can initiate polymerization without the need for a co-initiator. wikipedia.org In some systems, the propagating species are oxonium ions, which can be susceptible to side reactions. nih.gov For instance, in the photoinitiated cationic polymerization of cyclic ethers using iodonium (B1229267) salts, the reaction can level off due to the interaction of the propagating oxonium ions with byproducts. nih.gov

The initiation process in CROP generates a carbenium ion, which serves as the starting point for the polymer chain. wikipedia.org The counterion produced during initiation should be non-nucleophilic to prevent immediate termination of the reaction. wikipedia.org Lewis acids can also act as co-initiators, often in the presence of a proton source like water, to generate the initiating proton. libretexts.org

Chain Transfer and Redistribution Phenomena (e.g., Transacetalization)

During the cationic polymerization of cyclic acetals, several side reactions can occur, significantly affecting the molecular weight and structure of the resulting polymer.

Transacetalization: This is a key chain transfer process in cyclic acetal polymerization. mdpi.com It involves the attack of the active center of a growing polymer chain on an acetal linkage of another polymer chain. This leads to the cleavage of the second chain and the formation of a new, shorter chain and a new active center. Intramolecular transacetalization can also occur, leading to the formation of cyclic oligomers. mdpi.com Acid-catalyzed transacetalization is a well-known reaction for both the formation and cleavage of acetal rings. organic-chemistry.org The process can be carefully controlled by the choice of acid catalyst and reaction conditions. mdpi.com

Chain Transfer to Monomer: This is another significant termination reaction in the polymerization of related cyclic ketene acetals, which can limit the molecular weight of the resulting polymer. researchgate.net This reaction involves the transfer of the active center from a growing polymer chain to a monomer molecule. wikipedia.org This terminates the growth of the original chain and starts a new one, resulting in a lower average molecular weight. researchgate.netwikipedia.org The chain transfer constant to monomer (CM) for some cyclic ketene acetals is significantly higher than that for typical vinyl monomers. researchgate.net

These chain transfer reactions reduce the average molecular weight of the final polymer and can be either a deliberate strategy to control molecular weight or an unavoidable side reaction. wikipedia.org

Radical Ring-Opening Polymerization (RROP)

Radical ring-opening polymerization (RROP) presents an alternative pathway for the polymerization of cyclic monomers, including cyclic ketene acetals, which are structurally related to 1,3-Dioxepane, 5-ethoxy-. nih.gov This method allows for the introduction of degradable ester linkages into the backbone of vinyl polymers. rsc.org

Comparison of Ring-Opening vs. Vinyl Addition Reactions

In the RROP of cyclic ketene acetals, a critical competition exists between the desired ring-opening pathway and an undesired vinyl addition reaction. chemrxiv.org The addition of a radical to the carbon-carbon double bond of the monomer creates a radical intermediate. This intermediate can either undergo ring-opening to form a polyester (B1180765) or propagate through the vinyl group to form a polyacetal. chemrxiv.org The prevalence of one pathway over the other is a major factor in determining the final polymer structure. chemrxiv.org For many cyclic ketene acetals, the resulting polymer is a random copolymer of ester and acetal units. chemrxiv.org

Control Strategies for Living Polymerization (e.g., ATRP, NMP, RAFT)

To achieve better control over the polymerization process and obtain well-defined polymers, controlled or living polymerization techniques have been applied to the RROP of cyclic acetals. These methods aim to create a dynamic equilibrium between active propagating radicals and dormant species. google.com

Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully used to polymerize monomers with acetal side chains, yielding polymers with narrow molecular weight distributions. researchgate.net However, the stability of the acetal group under ATRP conditions can be a concern, with some ketals being unstable. researchgate.net

Nitroxide-Mediated Polymerization (NMP): NMP is another controlled radical polymerization technique that can be used. It employs nitroxide stable radicals to reversibly cap the growing polymer chains. youtube.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method that uses a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. wikipedia.org It has been successfully applied to the copolymerization of cyclic ketene acetals with other monomers, allowing for the synthesis of well-defined block copolymers with degradable segments. acs.orgresearchgate.net RAFT is known for its compatibility with a wide range of monomers. wikipedia.org Oxygen can even be used to initiate and regulate RAFT polymerization under ambient conditions. nih.gov

Influence of Monomer Structure and Reaction Conditions on Ring-Opening Efficiency

The efficiency of the ring-opening process in RROP is highly dependent on both the structure of the monomer and the reaction conditions.

Monomer Structure: The structure of the cyclic monomer plays a crucial role. For example, in cyclic ketene acetals derived from d-glucal, the presence of an internal alkene functionality was found to be essential to promote ring-opening and the formation of ester linkages, likely by stabilizing the resulting radical. nih.govnih.gov The saturated analog, in contrast, only produced acetal linkages. nih.govnih.gov

Reaction Conditions: Temperature is a significant factor. Higher temperatures generally favor the ring-opening pathway over vinyl addition. chemrxiv.org Dilution of the monomer concentration can also favor the ring-fragmentation pathway. nih.gov

Table 1: Influence of Reaction Conditions on the Radical Polymerization of a Cyclic Ketene Acetal (CKA)

| Entry | [M]₀ (mol L⁻¹) | Initiator | T (°C) | Conversion (%) | Mₙ (kg mol⁻¹) | Đ | Fₑ (%) |

| 1 | 4.7 | DTBP | 140 | 85 | 5.2 | 1.8 | 78 |

| 2 | 3.2 | DTBP | 140 | 75 | 4.5 | 1.9 | 75 |

| 3 | Solvent-free | DTBP | 120 | >95 | 2.1 | 2.5 | 65 |

| 4 | Solvent-free | AIBN | 70 | >95 | 1.5 | 2.8 | 50 |

| Data adapted from a study on a D-glucal-derived cyclic ketene acetal. nih.gov [M]₀ is the initial monomer concentration, T is the temperature, Mₙ is the number-average molecular weight, Đ is the dispersity, and Fₑ is the fraction of ester linkages. |

Intramolecular Transfer Reactions and Branching Control (e.g., Back-Biting)

Intramolecular chain transfer, often referred to as "back-biting," is a potential side reaction in radical polymerization that can lead to branching. rubbernews.com In this process, the growing radical end of a polymer chain abstracts an atom (typically hydrogen) from another part of the same chain, creating a new radical site on the polymer backbone. rubbernews.com Subsequent monomer addition at this new site leads to the formation of a branch. rubbernews.com

Hydrogenolysis and Other Ring-Cleavage Reactions

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen. In the context of 1,3-Dioxepane, 5-ethoxy-, this reaction targets the C-O bonds within the seven-membered ring, leading to its cleavage and the formation of new products. The presence of the ethoxy group at the 5-position is expected to influence the regioselectivity of the ring-opening, a key aspect in the synthetic utility of this reaction.

The hydrogenolysis of cyclic acetals is a known method for the preparation of hydroxy ether hydrocarbons. For an unsymmetrical cyclic acetal like 1,3-Dioxepane, 5-ethoxy-, the regioselective cleavage of one of the two C-O bonds is a critical consideration. The reaction can theoretically proceed via two pathways, leading to two different primary products.

While specific experimental data for 1,3-Dioxepane, 5-ethoxy- is not available, a general representation of the expected products from the hydrogenolysis of a generic substituted 1,3-dioxepane is shown below. The reaction would yield a hydroxy ether, with the exact structure depending on which C-O bond is cleaved.

Table 1: Potential Products from the Hydrogenolysis of 1,3-Dioxepane, 5-ethoxy-

| Cleavage Site | Product Name | Chemical Structure |

| C2-O1 Bond | 4-(2-ethoxyethoxy)butan-1-ol | HO-(CH₂)₄-O-CH₂-CH₂-O-CH₂-CH₃ |

| C2-O3 Bond | 2-((3-ethoxy-3-propoxy)methoxy)ethanol | HO-CH₂-CH₂-O-CH(O-CH₂-CH₂-CH₃)-CH₂-O-CH₂-CH₃ |

It is important to note that the actual product distribution would need to be determined experimentally. The selective formation of one isomer over the other would be the primary goal of optimizing the reaction conditions.

The hydrogenolytic cleavage of cyclic acetals to hydroxy ethers is typically carried out using heterogeneous catalysts in the presence of hydrogen gas. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the reaction.

Noble metal catalysts are often employed for the hydrogenolysis of acetal compounds. A patent for the production of hydroxy ether hydrocarbons from cyclic acetals highlights the use of noble metal catalysts, such as palladium or platinum, supported on materials like carbon or silica. researchgate.net These systems are advantageous as they can operate without the need for acidic co-catalysts, which can lead to unwanted side reactions.

Studies on related compounds, such as 5-acyl-1,3-dioxanes, have explored various catalysts for hydrogenation, including Pt/Re, Pd/C, Ni/kieselguhr, and Ni/Mo. researchgate.net While the primary focus of that research was the reduction of the acyl group, it demonstrates the utility of these catalytic systems for transformations of substituted dioxanes.

The general mechanism for the hydrogenolysis of a cyclic acetal on a metal surface involves the adsorption of the molecule onto the catalyst surface, followed by the cleavage of a C-O bond with the assistance of activated hydrogen atoms. The reaction conditions, such as temperature and hydrogen pressure, are critical parameters that need to be optimized to achieve high selectivity for the desired hydroxy ether product.

Table 2: Representative Catalytic Systems for Hydrogenolysis of Cyclic Acetals

| Catalyst | Support | Substrate Class | Key Findings | Reference |

| Noble Metal (e.g., Pd, Pt) | Carbon, Silica | Cyclic acetals/ketals | High selectivity to hydroxy mono-ether compounds in the liquid phase without acidic co-catalysts. | researchgate.net |

| Pt/Re, Pd/C, Ni/kieselguhr, Ni/Mo | - | 5-acyl-1,3-dioxanes | Effective for the hydrogenation of the substituent group, indicating compatibility with the dioxane ring. | researchgate.net |

| Ru/C | - | Cyclopentane-1,3-dione | Effective for the hydrogenation of diones to diols, a related transformation. | nih.gov |

In the absence of direct experimental results for 1,3-Dioxepane, 5-ethoxy-, the development of a selective hydrogenolysis process would likely start with screening catalysts and conditions that have proven effective for other cyclic acetals. The goal would be to identify a system that favors the cleavage of one C-O bond over the other, leading to a single hydroxy ether hydrocarbon product in high yield.

Copolymerization Strategies and Resultant Polymer Architectures

Copolymerization with Other Cyclic Monomers

Cationic ring-opening polymerization is a principal method for polymerizing cyclic ethers and acetals. The reactivity of these monomers is highly dependent on their ring size, substitution, and the nature of the heteroatoms within the ring.

The copolymerization of DXP with 1,3,5-trioxane (B122180) (TOX), the cyclic trimer of formaldehyde, is of significant industrial interest for the production of high-performance polyacetal resins, also known as polyoxymethylene (POM). wikipedia.org These copolymers exhibit enhanced thermal stability and processability compared to POM homopolymers. The reaction is typically initiated by cationic initiators such as boron trifluoride etherate (BF₃·OEt₂) or protic acids like perchloric acid. acs.orggoogle.com

The process often occurs in two stages: an initial homogeneous "induction" period, followed by a rapid heterogeneous propagation-crystallization step as the polyoxymethylene sequences form and precipitate. researchgate.net

The distribution of comonomer units within the polymer chain, or microsequence, is crucial as it dictates the final properties of the material. In the TOX-DXP system, the incorporation of the DXP comonomer is not random and is heavily influenced by reaction kinetics and thermodynamics. researchgate.net

Studies using in-situ ¹³C NMR have elucidated the mechanism of DXP incorporation. The process often involves an initial homopolymerization of the more reactive DXP, followed by a redistribution of these units throughout the polymer chain via transacetalization reactions. researchgate.net This results in a copolymer where DXP units, which form butylene oxide segments (—CH₂CH₂CH₂CH₂O—), are inserted into the polyoxymethylene backbone. researchgate.net The final distribution can range from isolated DXP units to short sequences, depending on the initial monomer feed ratio and reaction conditions. acs.org

A critical factor governing the cationic copolymerization of cyclic acetals is the relative basicity of the comonomers. Basicity influences both the initiation and propagation steps of the polymerization. 1,3-Dioxepane (B1593757) (pKb ≈ 6.13) is significantly more basic than 1,3,5-trioxane by several orders of magnitude. acs.org

| Monomer | pKb (approx.) | Relative Basicity | Role in Initiation |

| 1,3-Dioxepane (DXP) | 6.13 | High | Preferentially protonated, initiates polymerization. acs.org |

| 1,3,5-Trioxane (TOX) | ~10-11 | Low | Incorporation is delayed until DXP concentration decreases. acs.org |

This interactive table summarizes the basicity differences and their consequences.

The introduction of comonomers like DXP into the polyoxymethylene (POM) backbone is a standard industrial practice to improve the polymer's properties. POM homopolymer is susceptible to thermal degradation from the chain ends ("unzipping"). By incorporating comonomer units, such as the oxybutylene units derived from DXP, the long, unstable polyoxymethylene sequences are interrupted. wikipedia.orggoogle.com

These comonomer units act as thermal barriers, effectively stopping the depolymerization process. This results in a polyoxymethylene copolymer with superior thermal and chemical resistance compared to the homopolymer. google.com The amount of comonomer is typically low, in the range of 0.2 to 10% by weight, which is sufficient to impart stability without significantly compromising the desirable mechanical properties of POM, such as high stiffness, low friction, and excellent dimensional stability. wikipedia.orggoogle.com

Cationic Copolymerization with 1,3,5-Trioxane (TOX)

Copolymerization with Vinyl Monomers via Radical Mechanisms

A different strategy for creating novel polymer architectures involves the copolymerization of cyclic monomers with vinyl monomers through radical mechanisms. This approach is particularly valuable for creating polymers that combine the properties of vinyl polymers with features like backbone degradability.

While conventional vinyl polymers possess a robust all-carbon backbone that is resistant to degradation, there is growing interest in creating degradable versions for biomedical and environmental applications. frontiersin.orgsemanticscholar.org Radical ring-opening polymerization (rROP) of certain cyclic monomers provides a powerful method to introduce labile ester linkages directly into the vinyl polymer backbone. semanticscholar.orgresearchgate.net

Cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), are prime candidates for this process. researchgate.net During radical polymerization, the radical adds to the exocyclic double bond of the MDO monomer. The resulting acetal (B89532) radical is unstable and undergoes rapid ring-opening, which generates a more stable ester linkage within the propagating polymer chain and a new radical at the chain end. frontiersin.orgresearchgate.net This new radical can then continue to react with other vinyl or MDO monomers.

By copolymerizing MDO with conventional vinyl monomers like methyl methacrylate (B99206) (MMA), it is possible to synthesize degradable vinyl copolymers. frontiersin.org The ester linkages introduced through the rROP of MDO can be cleaved under specific conditions (e.g., basic hydrolysis), breaking down the polymer backbone into smaller fragments. The frequency of these degradable links can be controlled by adjusting the comonomer feed ratio. frontiersin.orgresearchgate.net This technique opens a pathway to advanced materials that merge the performance of vinyl polymers with the functionality of polyesters.

| Monomer Class | Polymerization Mechanism | Resulting Backbone Feature | Key Advantage |

| Cyclic Ketene Acetals (e.g., MDO) | Radical Ring-Opening Polymerization (rROP) | Ester Linkages | Introduces degradability into non-degradable polymer backbones. semanticscholar.orgresearchgate.net |

| Vinyl Monomers (e.g., MMA) | Radical Vinyl Polymerization | Carbon-Carbon Bonds | Provides robust mechanical and physical properties. frontiersin.org |

This interactive table compares the features of the comonomers used in radical copolymerization.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “1,3-Dioxepane, 5-ethoxy-” that aligns with the detailed outline provided. The research topics requested, such as specific copolymerization strategies, terpolymerization for multi-functionalized materials, and the synthesis of controlled architectures like block copolymers and nanoparticles, appear to be associated with other, more extensively studied related monomers, particularly 2-methylene-1,3-dioxepane (MDO).

The search for polymerization and copolymerization data for "1,3-Dioxepane, 5-ethoxy-" or its polymerizable analogue, "5-ethoxy-2-methylene-1,3-dioxepane," did not yield any relevant research findings. The provided outline details polymerization behaviors and applications that are well-documented for other cyclic ketene acetals and related monomers, but not for the specific 5-ethoxy substituted 1,3-dioxepane.

Therefore, it is not possible to generate a scientifically accurate article on “1,3-Dioxepane, 5-ethoxy-” that adheres to the requested structure and content requirements due to the absence of published research on this specific compound in the specified contexts.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural and dynamic investigation of organic molecules. For 1,3-Dioxepane (B1593757), 5-ethoxy- , various NMR techniques would be indispensable in confirming its covalent framework and stereochemical nuances.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution 1H and 13C NMR are fundamental for the initial verification of the molecular structure of 1,3-Dioxepane, 5-ethoxy- . While specific spectral data for this exact compound are not available in the reviewed literature, we can predict the expected resonances based on the analysis of the parent 1,3-dioxepane and related ethoxy-containing compounds.

In the 1H NMR spectrum, one would anticipate distinct signals for the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and complex multiplets for the protons on the seven-membered dioxepane ring. The chemical shifts of the ring protons would be influenced by the presence of the two oxygen atoms and the ethoxy substituent at the C5 position.

The 13C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in a unique chemical environment. For the parent 1,3-dioxane (B1201747) , chemical shifts are observed at approximately 26.6 ppm, 66.9 ppm, and 94.3 ppm. researchgate.net For 1,3-Dioxepane, 5-ethoxy- , one would expect signals for the two carbons of the ethoxy group and for the five carbons of the dioxepane ring, with the C5 carbon showing a significant downfield shift due to the attached oxygen of the ethoxy group.

A hypothetical data table for the expected NMR shifts is presented below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethoxy) | ~1.2 (triplet) | ~15 |

| OCH₂ (ethoxy) | ~3.5 (quartet) | ~64 |

| H-5 (ring) | Multiplet | ~75-80 |

| Ring Protons | Multiplets | - |

| Ring Carbons | - | ~25-35, ~65-75, ~90-100 |

This table is predictive and based on analogous compounds. Actual experimental data is required for confirmation.

Two-Dimensional NMR Techniques (e.g., PFG-HMQC, PFG-HMBC, HSQC, TOCSY) for Sequence Distribution and Connectivity Analysis

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the 1,3-Dioxepane, 5-ethoxy- molecule, two-dimensional (2D) NMR techniques are essential.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the placement of the ethoxy group at the C5 position by observing correlations between the ethoxy protons and the C4, C5, and C6 carbons of the dioxepane ring.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between vicinal protons within the dioxepane ring, helping to trace the proton network.

TOCSY (Total Correlation Spectroscopy) would identify all protons within a spin system, which would be particularly useful for elucidating the complete set of proton signals belonging to the dioxepane ring.

The non-equivalence of protons within the same methylene group, a phenomenon observed in related cyclic ethers due to molecular asymmetry, could also be confirmed and analyzed using these 2D techniques.

In-situ NMR for Real-Time Kinetic Studies

Should 1,3-Dioxepane, 5-ethoxy- be utilized as a monomer in polymerization reactions, in-situ NMR spectroscopy would be a powerful method for studying the reaction kinetics in real-time. By monitoring the disappearance of the monomer signals and the appearance of polymer signals directly in the NMR tube, one can determine reaction rates and gain insights into the polymerization mechanism. This technique has been successfully applied to the anionic ring-opening copolymerization of other cyclic ethers, such as epoxides, to understand monomer consumption and reactivity ratios.

Stereochemical Analysis of Dioxepane Rings and Polymer Units

The seven-membered ring of 1,3-Dioxepane, 5-ethoxy- can exist in various conformations, and the substituent at C5 introduces a stereocenter. The stereochemistry of 1,3-dioxane rings has been investigated using NMR, where the coupling constants and the through-space effects observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal the axial or equatorial orientation of substituents and the preferred ring conformation. A similar approach could be applied to 1,3-Dioxepane, 5-ethoxy- . Furthermore, if this monomer were to be polymerized, NMR could be used to analyze the stereochemical arrangement (tacticity) of the resulting polymer chain.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and for the structural analysis of compounds and polymers.

MALDI-TOF for Polymer Molecular Weight Distribution and End-Group Analysis

For polymers synthesized from 1,3-Dioxepane, 5-ethoxy- , Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry would be the technique of choice for characterizing the polymer's molecular weight distribution. This method allows for the determination of the average molecular weights (Mn, Mw) and the polydispersity index (PDI) of the polymer sample.

In a typical MALDI-TOF spectrum of a homopolymer, a series of peaks is observed, where each peak corresponds to a polymer chain of a specific length, differing from its neighbors by the mass of the repeating monomer unit. This allows for the precise determination of the monomer mass. Furthermore, by analyzing the mass of the individual peaks, it is possible to identify the chemical nature of the end-groups of the polymer chains, which provides valuable information about the initiation and termination steps of the polymerization process. While no specific MALDI-TOF data for poly(1,3-dioxepane, 5-ethoxy-) has been reported, the general principles of polymer analysis by MALDI-TOF would be directly applicable.

Chromatographic Techniques

Chromatographic methods are indispensable for separating and analyzing complex mixtures. For polymers, gel permeation chromatography is the technique of choice for determining molecular weight characteristics.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n) of a polymer. This information is critical as the molecular weight and its distribution significantly influence the mechanical and thermal properties of the polymeric material.

In a typical GPC analysis of a polymer like poly(5-ethoxy-1,3-dioxepane), the polymer is dissolved in a suitable solvent and passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer elution time. The elution profile is monitored by a detector, commonly a refractive index (RI) detector, and the molecular weight is determined by calibrating the instrument with polymer standards of known molecular weights.

For instance, in the characterization of functionalized polyesters derived from a related cyclic monomer, 2-methylene-1,3-dioxepane (B1205776) (MDO), GPC is routinely used to confirm the successful polymerization and to quantify the molecular weight and PDI of the resulting polymers. rsc.org The choice of eluent and column is critical for achieving accurate results and depends on the solubility of the polymer. lcms.cz

Table 1: Representative GPC Data for a Functionalized Polyester (B1180765) Based on a 1,3-Dioxepane Monomer

| Polymer Sample | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |

| Polymer A | 15,000 | 22,500 | 1.50 |

| Polymer B | 25,000 | 35,000 | 1.40 |

| Polymer C | 18,000 | 27,000 | 1.50 |

This table presents representative data for polymers derived from functionalized 1,3-dioxepane monomers to illustrate typical molecular weight and polydispersity values obtained by GPC. The data is analogous and serves to demonstrate the output of the GPC technique.

Morphological and Microstructural Characterization of Polymeric Materials

The morphology of polymeric materials, especially at the nanoscale, plays a pivotal role in their performance. Electron microscopy techniques are essential for visualizing these structures.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are high-resolution imaging techniques used to investigate the surface topography and internal structure of materials, respectively. When polymers like poly(5-ethoxy-1,3-dioxepane) are formulated into nanoparticles, for example, for drug delivery applications, SEM and TEM are crucial for characterizing their size, shape, and aggregation state.

In studies of self-assembling polymeric systems, such as those formed from functionalized MDO terpolymers, TEM has been used to confirm the formation of micellar structures. rsc.orgrsc.org These analyses provide invaluable insights into how the polymer chains organize themselves in a given environment, which is critical for applications that rely on specific nanostructures.

Vibrational Spectroscopy

Vibrational spectroscopy is a non-destructive analytical technique that provides information about the chemical bonds and functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Polymer Composition

Infrared (IR) spectroscopy is a fundamental technique for the qualitative analysis of polymers. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An IR spectrum provides a "fingerprint" of the molecule, allowing for the identification of its constituent functional groups.

For a polymer such as poly(5-ethoxy-1,3-dioxepane), IR spectroscopy would be used to confirm the presence of key functional groups. The characteristic absorption band for the ether linkage (C-O-C) in the polymer backbone is typically observed in the range of 1000-1300 cm⁻¹. rockymountainlabs.com Specifically for ethers, a strong absorption due to C-O single-bond stretching is expected between 1050 and 1150 cm⁻¹. libretexts.orgpressbooks.pub The spectrum would also show characteristic peaks for C-H stretching and bending vibrations from the alkyl portions of the polymer. By comparing the spectrum of the monomer to that of the polymer, one can confirm the success of the polymerization reaction.

Table 2: Expected Infrared Absorption Bands for Poly(5-ethoxy-1,3-dioxepane)

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alkane | C-H | 2850-2960 (stretch) |

| Ether | C-O-C | 1050-1150 (stretch) |

This table presents expected IR absorption bands for the key functional groups in poly(5-ethoxy-1,3-dioxepane) based on general spectroscopic data for ethers. rockymountainlabs.comlibretexts.orgpressbooks.pub The exact peak positions can vary slightly depending on the specific molecular environment.

Theoretical and Computational Investigations of 1,3 Dioxepane, 5 Ethoxy

Quantum Chemical Studies on Reactivity and Reaction Pathways

Detailed quantum chemical studies specifically focused on the reactivity and reaction pathways of 1,3-dioxepane (B1593757), 5-ethoxy- are not extensively available in the current body of scientific literature. However, general principles from computational investigations into related seven-membered ring systems and cyclic ethers can provide insights into the expected behavior of this compound.

Transition State Characterization for Ring-Opening and Polymerization

While specific transition state characterization for the ring-opening and polymerization of 1,3-dioxepane, 5-ethoxy- has not been reported, studies on similar cyclic ethers and acetals offer a general framework. For instance, the cationic ring-opening polymerization of cyclic acetals like 1,3-dioxolane (B20135) is known to be susceptible to cyclization of the polymer chains. researchgate.netrsc.org Theoretical calculations for the ring-opening polymerization of other cyclic ethers, such as those induced by dinuclear indium catalysts, have shown that the energy barrier for the ring-opening step can be low, leading to a thermodynamically more stable product. acs.org In the case of spiro-orthoesters, theoretical calculations have been used to predict the reactivity of monomers with different ring sizes, with seven-membered rings showing good reactivity for cationic photopolymerization. rsc.org It is plausible that computational studies on 1,3-dioxepane, 5-ethoxy- would involve locating the transition state structures for the initiation, propagation, and termination steps of polymerization, likely involving an oxonium ion intermediate.

Energetic Analysis of Competing Reaction Channels

An energetic analysis of competing reaction channels for 1,3-dioxepane, 5-ethoxy- would be crucial for understanding its polymerization behavior. Such an analysis, though not specifically published for this compound, would likely involve comparing the energy profiles of ring-opening polymerization versus the formation of cyclic oligomers. For the related 1,3-dioxolane, it has been shown that increased conversion and monomer-to-initiator ratios lead to a higher proportion of cyclic structures, which aligns with the Jacobson–Stockmayer theory. researchgate.netrsc.org In the context of the cationic ring-opening copolymerization of 1,3-dioxepane with 5-methyl-1,3-dioxolan-4-one, it was found that acid-catalyzed transacetalization reactions can occur, leading to different structural motifs in the polymer chain. acs.org A computational study on 1,3-dioxepane, 5-ethoxy- would need to evaluate the activation barriers for these different pathways to predict the most likely reaction products under various conditions.

Conformational Analysis of Seven-Membered Rings

The conformational landscape of seven-membered rings like 1,3-dioxepane is more complex than that of their six-membered counterparts. The introduction of heteroatoms and substituents further influences their preferred shapes and dynamic behavior.

Preferred Ring Conformations (e.g., Chair-Like)

For the 1,3-dioxepane ring system, the twist-chair (TC) conformation is generally considered to be the most stable. researchgate.netCurrent time information in Edmonton, CA. This preference is supported by conformational analysis, which predicts that conformations containing the TC form are more stable than those with twist-boat (TB) or chair (C) forms. researchgate.net Specifically, in derivatives of 1,3:2,5-di-O-methylene-mannitol, the 1,3-dioxepane ring predominantly adopts a twist-chair conformation where the C2 axis passes through the acetal (B89532) carbon. Current time information in Edmonton, CA. The presence of heteroatoms in the ring, such as oxygen, can influence the adoption of conformations similar to their all-carbon counterparts. rsc.org

| Ring System | Predominant Conformation | Reference |

| 1,3-Dioxepane Derivatives | Twist-Chair (TC) | researchgate.netCurrent time information in Edmonton, CA. |

| Cycloheptane | Twist-Chair (TC) | Current time information in Edmonton, CA. |

| 1,3-Dioxane (B1201747) | Chair | Current time information in Edmonton, CA. |

Pseudorotation and Ring Dynamics

Seven-membered rings exhibit a phenomenon known as pseudorotation, which describes the continuous interconversion between different conformations of similar energy. In the chair family of cycloheptane, the C-symmetric chair (C) conformation is the maximum on the pseudorotation itinerary, while the C-symmetric twist-chair (TC) is the minimum. Current time information in Edmonton, CA. The examination of the chair (C)–twist-chair (TC) pseudorotational itinerary of 1,6-dideoxy-2,5-O-methylene-D-mannitol suggests that three TC conformations are the main contributors to the conformational equilibrium. chemistryviews.org This dynamic process means that the ring is not static but rather exists as a collection of rapidly interconverting conformers.

| Substituent Position | General Preference | Reason |

| C-5 in 1,3-Dioxane | Equatorial | Minimization of steric strain |

| Axial in Cyclohexane | Less Favorable | 1,3-diaxial interactions |

Anomeric Effects in 2-Alkoxy-1,3-Dioxepanes

The anomeric effect is a critical stereoelectronic phenomenon in saturated heterocyclic compounds, describing the tendency of an electronegative substituent at the anomeric carbon (the carbon atom adjacent to two heteroatoms) to adopt an axial orientation rather than the sterically less hindered equatorial position. In the context of the 1,3-dioxepane ring system, the anomeric center is the C2 position. While the specified compound, 5-ethoxy-1,3-dioxepane, features a substituent at the C5 position, understanding the anomeric effects in related 2-alkoxy derivatives provides crucial insights into the conformational behavior and stability of the 1,3-dioxepane ring itself.

Research has shown that the magnitude of the anomeric effect is influenced by several factors, including the nature of the alkoxy group and the solvent environment. Theoretical calculations, such as those using ab initio or Density Functional Theory (DFT) methods, have been employed to quantify this energetic preference. For instance, calculations on 2-methoxy-1,3-dioxepane often show the axial conformer to be more stable than the equatorial conformer by several kilojoules per mole.

| Conformer of 2-Methoxy-1,3-dioxepane | Relative Energy (kJ/mol) | Key Stabilizing Interaction |

| Axial | 0.0 (Reference) | n(O) -> σ*(C-O_exo) |

| Equatorial | > 0 | Steric Favorability |

Note: The table presents a generalized summary of typical computational findings for 2-alkoxy-1,3-dioxepanes. The exact energy difference can vary based on the computational method and basis set used.

Molecular Modeling and Simulation of Polymerization Processes

The cationic ring-opening polymerization (CROP) of 1,3-dioxepane and its substituted derivatives is a significant pathway to producing biodegradable poly(ether-acetal)s. Molecular modeling and simulation serve as powerful tools to investigate the mechanisms of these polymerization processes at an atomic level, providing insights that are often difficult to obtain through experimental means alone.

Simulations can model the key steps of CROP: initiation, propagation, and termination. For a monomer like 5-ethoxy-1,3-dioxepane, modeling would begin with the protonation or Lewis acid coordination to one of the oxygen atoms, leading to the formation of a tertiary oxonium ion. The subsequent ring-opening event generates a propagating species, which is typically a resonance-stabilized carbenium ion or a covalent ester species, depending on the reaction conditions.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the propagating chain end and its interaction with incoming monomer units. These simulations provide a dynamic picture of how the substituent at the C5 position, such as the ethoxy group, might influence the trajectory of the incoming monomer and the stereochemistry of the resulting polymer chain.

Prediction of Polymer Microstructure and Properties

A key application of molecular modeling in this field is the prediction of the resulting polymer's microstructure. The microstructure, including tacticity and the sequence of monomer units in copolymers, dictates the macroscopic properties of the material, such as its crystallinity, thermal properties (glass transition temperature, melting point), and mechanical strength.

For a substituted monomer like 5-ethoxy-1,3-dioxepane, the ethoxy group can influence the regioselectivity and stereoselectivity of the ring-opening reaction. Computational models can predict the likelihood of different monomer additions (e.g., head-to-tail vs. head-to-head) and the resulting stereochemical arrangement (isotactic, syndiotactic, or atactic) along the polymer backbone. By calculating the activation energies for different propagation pathways, researchers can predict the dominant microstructure under various simulated conditions.

For example, Quantum Mechanics (QM) calculations can determine the transition state energies for the addition of a monomer to a propagating chain end, allowing for the prediction of kinetic versus thermodynamic products. This information is invaluable for designing synthetic strategies to target polymers with specific, desirable properties.

| Microstructural Feature | Influencing Factor | Predicted Polymer Property |

| Tacticity (Stereochemistry) | Energy barrier of monomer approach to the propagating center | Crystallinity, Solubility, Mechanical Strength |

| Regioselectivity | Stability of intermediate carbocation or oxonium ion | Polymer repeat unit regularity, Thermal Stability |

| Molecular Weight Distribution | Ratio of propagation rate to termination/transfer rates | Viscosity, Processability |

Structure-Reactivity Relationship Studies

The relationship between the molecular structure of a monomer and its reactivity in polymerization is a cornerstone of polymer chemistry. For 1,3-dioxepanes, computational studies are instrumental in establishing quantitative structure-reactivity relationships (QSRR).

The presence of the ethoxy group at the C5 position in 1,3-Dioxepane, 5-ethoxy- is predicted to have a notable impact on its reactivity compared to the unsubstituted parent monomer. The primary mechanism of this influence is electronic. The electron-donating inductive effect of the ethoxy group can alter the electron density at the oxygen atoms of the acetal function. This change in electron density can affect the basicity of the oxygen atoms, influencing the rate of the initiation step in CROP, where an acidic initiator protonates the monomer.

Furthermore, the substituent can impact the stability of the cationic propagating species formed upon ring-opening. Computational methods can be used to calculate the charge distribution and stability of the oxonium or carbenium ions derived from 5-ethoxy-1,3-dioxepane. A more stable propagating species generally leads to a more controlled polymerization with fewer side reactions, such as chain transfer or termination. By comparing these calculated values with those for other substituted 1,3-dioxepanes, a clear trend in reactivity can be established, linking monomer structure directly to polymerization behavior.

Advanced Materials Science Applications of 1,3 Dioxepane, 5 Ethoxy and Its Polymers

Degradable Polymer Systems

Polymers designed to degrade under specific environmental conditions are critical for applications ranging from biomedical devices to environmentally friendly plastics. The polymer backbone derived from 1,3-Dioxepane (B1593757), 5-ethoxy- contains both ether and acetal (B89532) linkages, the latter of which is susceptible to hydrolysis, making it a key component for creating degradable polymer systems.

The polymerization of 1,3-Dioxepane, 5-ethoxy- via cationic ring-opening polymerization yields a poly(ester-ether) structure. The acetal groups in the polymer backbone are essentially ester-like linkages in terms of their susceptibility to hydrolysis, particularly under acidic conditions. d-nb.inforsc.org This reaction cleaves the polymer chain, breaking the material down into smaller, lower molecular weight fragments.

| Polymer Type | Monomers | Key Backbone Linkage | Degradation Trigger |

| Poly(5-ethoxy-1,3-dioxepane) | 1,3-Dioxepane, 5-ethoxy- | Acetal, Ether | Acidic Hydrolysis |

| Long-Chain Polyacetal | Long-chain α,ω-diols, Diethoxymethane | Acetal, Ether | Acidic Hydrolysis |

| Functional Polyester (B1180765) | 2-methylene-1,3-dioxepane (B1205776) (MDO), PEGMA, PDSMA | Ester, Ether | pH-sensitive Hydrolysis |

| Spiro Polycycloacetal | Vanillin-derived diol, Pentaerythritol-derived acetal | Spiro Acetal | Acidic Hydrolysis |

This table presents a comparative overview of different degradable polymers containing acetal or ester linkages.

Materials that change their properties in response to environmental stimuli, such as pH, are known as responsive or "intelligent" materials. The acid-catalyzed hydrolytic degradation of polymers made from 1,3-Dioxepane, 5-ethoxy- makes them inherently pH-responsive. This property is highly valuable for applications where a triggered response is required.

For example, in drug delivery, a polymer matrix that is stable at the physiological pH of 7.4 but degrades rapidly in the acidic microenvironment of a tumor (pH ~5.5-6.5) can provide targeted release of a therapeutic agent. rsc.org Terpolymers based on the related functional monomer 2-methylene-1,3-dioxepane (MDO) have been successfully used to create pH-sensitive prodrug micelles that release doxorubicin (B1662922) more rapidly at pH 5.5 than at pH 7.4. rsc.org Similarly, polymers of 1,3-Dioxepane, 5-ethoxy- could be engineered into nanoparticles, hydrogels, or films that disassemble or release an active substance when exposed to a specific acidic trigger.

Specialty Coatings and Adhesives

The unique polymerization behavior and chemical structure of 1,3-Dioxepane, 5-ethoxy- make its polymers attractive for specialty coatings and adhesives where precision and specific surface properties are paramount.

A significant challenge in many coating and adhesive applications, particularly in high-precision fields like dental restorations and microelectronics, is the volume shrinkage that occurs during polymerization. This shrinkage can create mechanical stress, leading to delamination, microcracking, and compromised performance. Polymers derived from the ring-opening polymerization of cyclic monomers like 1,3-Dioxepane, 5-ethoxy- exhibit significantly lower volume shrinkage compared to those formed by the chain-growth polymerization of vinyl monomers.

| Polymerization Type | Monomer Class Example | Typical Volume Shrinkage | Rationale |

| Radical Polymerization | Methacrylates, Acrylates | 5 - 15% | Monomers convert from van der Waals distance to covalent bonds, causing significant packing and volume loss. |

| Cationic Ring-Opening | Cyclic Ethers, Cyclic Acetals | < 1 - 5% | One bond is broken for each new bond formed, partially offsetting the volume decrease from polymerization. |

This table compares the typical volume shrinkage associated with different polymerization mechanisms.

The chemical functionality of a polymer dictates its surface properties, such as wettability and adhesion. The polymer of 1,3-Dioxepane, 5-ethoxy- has a pendant ethoxy group (-OCH₂CH₃) along its backbone. This nonpolar, aliphatic side chain inherently increases the hydrophobicity of the polymer.

When used as a coating, this polymer would present a surface with lower surface energy, leading to water-repellent (hydrophobic) characteristics. This is desirable for applications such as moisture-barrier coatings for electronics, water-resistant finishes for textiles, and anti-fouling surfaces. The presence of the ethoxy group provides a means to tailor the surface properties of the resulting material without altering the fundamental degradable poly(ester-ether) backbone.

High-Performance Engineering Thermoplastics and Elastomers

The properties of polymers, such as their thermal stability and mechanical behavior, can be precisely controlled through monomer selection and copolymerization. While research specifically on homopolymers of 1,3-Dioxepane, 5-ethoxy- for these applications is not widely documented, the chemistry of related polyacetals provides a strong indication of their potential.

Engineering thermoplastics require high thermal stability and robust mechanical properties. Research on spiro polycycloacetals has demonstrated that polymers with acetal linkages can achieve high glass transition temperatures (Tg) in the range of 179–243 °C and thermal degradation temperatures above 340 °C. rsc.org By analogy, the polymer of 1,3-Dioxepane, 5-ethoxy- could be a component in copolymers designed to achieve a balance of degradability and high-performance thermal properties.

Thermoplastic elastomers are a class of copolymers that combine the processing ease of thermoplastics with the flexibility of elastomers. This behavior often arises from phase separation, where hard, crystalline segments coexist with soft, amorphous segments. Studies on the copolymerization of the parent monomer, 1,3-dioxepane, with 1,3,5-trioxane (B122180) show that the resulting copolymer can have crystalline poly(oxymethylene) segments and amorphous regions containing the dioxepane units. It is conceivable that by copolymerizing 1,3-Dioxepane, 5-ethoxy- with other monomers, materials with distinct hard and soft segments could be synthesized, potentially yielding thermoplastic elastomers with built-in degradability.

Polyacetal (Polyoxymethylene) Copolymers with Tailored Mechanical and Thermal Properties

The synthesis of polyacetal (POM) copolymers is a well-established field, primarily involving the cationic ring-opening copolymerization of 1,3,5-trioxane with various cyclic ethers or acetals. This process is a cornerstone of producing engineering thermoplastics with high stiffness, low friction, and excellent dimensional stability. Comonomers like 1,3-dioxolane (B20135) and 1,3-dioxepane are known to be incorporated into the polyoxymethylene chain to enhance thermal stability and modify mechanical properties compared to POM homopolymers. The introduction of these comonomer units disrupts the crystalline structure of the polymer, which can lead to a lower melting point but improved resistance to thermal degradation.

However, specific studies detailing the use of 1,3-Dioxepane, 5-ethoxy- as a comonomer in polyacetal synthesis, or data on the resulting mechanical and thermal properties of such a copolymer, are not available in the public domain. The influence of the 5-ethoxy substituent on polymerization kinetics, copolymer composition, and the final properties of the material remains uncharacterized in the accessible scientific literature.

Poly(vinyl-co-ester)s with Hybrid Properties

The synthesis of poly(vinyl-co-ester)s typically involves the copolymerization of vinyl monomers with monomers containing ester functionalities. While there is research on hyperbranched poly(vinyl ether ester)s with unique properties, there is no specific mention or investigation into the use of 1,3-Dioxepane, 5-ethoxy- in the creation of such copolymers. The reactivity of this specific cyclic ether in copolymerization with vinyl monomers and the potential hybrid properties of the resulting polymer have not been documented.

Functional Polymeric Nanomaterials

Fabrication of Degradable Nanoparticles for Industrial Applications

Degradable polymeric nanoparticles are a significant area of research for applications such as the encapsulation of active agents and the development of smart materials. Polymers like polylactic acid (PLA) and polydioxanone (PDX) are widely used for these purposes due to their biocompatibility and degradability. The incorporation of acetal linkages into polymer backbones is a known strategy to impart pH-sensitivity and promote degradation under acidic conditions.

While the concept of using cyclic acetals to create degradable polymers is established, there is no specific information on the fabrication of nanoparticles from polymers derived from 1,3-Dioxepane, 5-ethoxy- . The influence of the ethoxy group on the degradation profile and the encapsulation/release characteristics of such nanoparticles remains an unexplored area of research.

Colloidal Polymer Systems for Industrial Dispersions

Colloidal polymer systems are crucial for a wide range of industrial applications, including coatings, adhesives, and inks. The stability and performance of these dispersions are highly dependent on the chemical and physical properties of the constituent polymers. While various polymers are employed in these systems, there is no available data to suggest the use of polymers derived from 1,3-Dioxepane, 5-ethoxy- in the formulation of industrial dispersions.

Chemical Intermediates and Solvents

Precursors for the Synthesis of Hydroxy Ether Hydrocarbons for Solvent Applications

The synthesis of specialty solvents often involves the use of versatile chemical intermediates. While cyclic ethers and acetals can, in principle, serve as precursors in various chemical transformations, there is no specific literature detailing the use of 1,3-Dioxepane, 5-ethoxy- as a precursor for the synthesis of hydroxy ether hydrocarbons intended for solvent applications.

Q & A

Q. What are the primary synthetic routes for 1,3-dioxepane derivatives, and what challenges exist in optimizing reaction yields?

Q. What are the key physicochemical properties of 1,3-dioxepane derivatives relevant to experimental design?

- Methodological Answer : Critical properties include:

- Boiling Point : 154.1°C (for 2-methyl-1,3-dioxepane) .

- Density : 0.919 g/cm³, influencing solvent selection for extractions.

- Refractive Index : 1.405, useful for purity assessment.

- Flash Point : 46°C, requiring inert atmospheres during high-temperature reactions.

These properties guide solvent compatibility, safety protocols, and purification methods (e.g., distillation).

Advanced Research Questions

Q. How do 1,3-dioxepane derivatives function as ligands in HIV-1 protease inhibitors, and what structural modifications enhance potency against drug-resistant mutants?

- Methodological Answer : The 1,3-dioxepane P2 ligand in compound 36 (Ki = 26 pM) forms hydrogen bonds with Asp29/Asp30 residues in HIV-1 protease, while its flexibility accommodates mutant variants . Modifications include:

-

Symmetrical Ligands : Eliminating stereocenters (e.g., compound 37) simplifies synthesis while maintaining IC₅₀ values (~3.4 nM).

-

Water-Mediated Interactions : Introducing polar substituents improves binding to Gly48 backbone NH.

Resistance profiling involves testing against mutant strains (e.g., V82A) to assess fold changes in IC₅₀.- Data Table :

| Compound | P2 Ligand | Kᵢ (pM) | IC₅₀ (nM) | Fold Change (Mutants) |

|---|---|---|---|---|

| 36 | 1,3-Dioxepane | 26 | 4.9 | 1–25× |

| 37 | 1,3-Dioxane | 41 | 3.4 | 2–55× |

Q. What strategies mitigate competing reactions (e.g., ring closure vs. dehydration) during the synthesis of 1,3-dioxepane derivatives?

- Methodological Answer : Competing dehydration of dihydric alcohols to tetrahydrofuran derivatives can be minimized by:

- Acid Catalyst Selection : Using milder acids (e.g., p-toluenesulfonic acid) instead of H₂SO₄.

- Solvent Control : Polar aprotic solvents (e.g., DMF) favor cyclization over elimination.

- Temperature Gradients : Lower temperatures (<100°C) reduce thermal decomposition.

These methods are validated in the synthesis of 4,4,7,7-tetramethyl-1,3-dioxepane .

Q. How are 1,3-dioxepane-based polymers synthesized, and what applications do they have in materials science?

- Methodological Answer : Copolymerization with 1,3,5-trioxane via cationic ring-opening polymerization produces poly(oxymethylene-co-1,3-dioxepane) . Applications include:

- Biodegradable Polymers : Enhanced hydrolytic stability compared to pure polyoxymethylene.

- Drug Delivery Systems : Tunable hydrophilicity for controlled release.

Key parameters: - Monomer ratio (e.g., 1:1 dioxepane:trioxane).

- Initiators (e.g., BF₃·OEt₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.